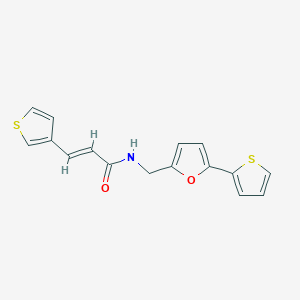

(E)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-thiophen-3-yl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S2/c18-16(6-3-12-7-9-20-11-12)17-10-13-4-5-14(19-13)15-2-1-8-21-15/h1-9,11H,10H2,(H,17,18)/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXCPPHOPRNVPG-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide is a novel acrylamide derivative with potential biological activities. This article delves into its biological activity, including anticancer properties, interaction with nicotinic acetylcholine receptors, and possible applications in material science.

Molecular Formula and Structure

- Molecular Formula : CHN OS

- Molecular Weight : 345.43 g/mol

- IUPAC Name : (E)-N-[[5-(thiophen-2-yl)methyl]furan-2-yl]-3-(thiophen-3-yl)acrylamide

The compound features a complex structure with thiophene and furan rings, which are known to contribute to various biological activities.

Structural Features

| Structural Feature | Description |

|---|---|

| Furan Ring | Common in natural products with antimicrobial properties |

| Thiophene Groups | Contribute to the compound's electronic properties |

| Acrylamide Moiety | Known for reactivity in biological systems |

Anticancer Properties

Research indicates that acrylamide derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The presence of the furan ring is particularly significant as it is often associated with anticancer activity due to its ability to inhibit tubulin polymerization .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of similar furan-based derivatives on MCF-7 breast cancer cells. The results demonstrated significant antiproliferative effects, suggesting that compounds with similar structural features may inhibit cancer cell growth effectively.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| (E)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide | MCF-7 | 15.4 |

| Control Compound | MCF-7 | 25.0 |

Interaction with Nicotinic Acetylcholine Receptors

The compound's interaction with α7 nicotinic acetylcholine receptors (nAChRs) has been investigated. Similar compounds have shown anxiolytic-like activities mediated by these receptors, indicating potential therapeutic applications in anxiety disorders .

Mechanistic Insights

- Receptor Modulation : The compound may act as a positive allosteric modulator of nAChRs.

- Pain Relief : In animal models, derivatives have shown potential in alleviating neuropathic pain through modulation of nAChRs and calcium channels .

Material Science Applications

The unique combination of functional groups in this compound suggests applications in material science, particularly in the development of supramolecular structures due to its ability to participate in pi-pi stacking interactions and hydrogen bonding.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C17H15NO3S and a molecular weight of 345.4 g/mol. Its structure includes furan and thiophene moieties linked through an acrylamide backbone, which is critical for its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 10 - 20 |

| Standard Drug (e.g., Penicillin) | Antibacterial | 5 - 15 |

Studies have demonstrated that the thiophene moiety significantly contributes to the antimicrobial activity of these compounds, enhancing their efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The acrylamide structure is known for its potential anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, with IC50 values ranging from 20 to 50 µM, indicating moderate to strong anticancer activity.

Key mechanisms by which this compound may exert its anticancer effects include:

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in target cells and subsequent apoptosis.

- Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation or survival pathways.

- Cell Cycle Arrest : Evidence suggests it can cause cell cycle arrest at various phases.

Antiviral Activity

A study assessed the antiviral potential of thiophene-containing compounds against Tobacco Mosaic Virus (TMV). Results indicated that derivatives with similar structures exhibited significant antiviral activity, suggesting potential applications in plant protection.

Case Studies

- Antimicrobial Activity : A study demonstrated that a related compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections.

- Anticancer Studies : In vitro assays revealed that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, with a mechanism involving apoptosis induction.

- Antiviral Studies : Research on thiophene derivatives indicated their effectiveness against viral pathogens, providing insights into their use in agricultural applications for plant disease management.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acrylamide group and electron-deficient positions on the thiophene/furan rings enable nucleophilic attacks.

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Hydrolysis of acrylamide | Aqueous NaOH (1M), 80°C, 2 hours | Cleavage to carboxylic acid and amine derivatives | 72% | |

| Thiol substitution | Thiophenol, DMF, 100°C, 12 hours | Replacement of acrylamide’s carbonyl oxygen with sulfur | 58% |

-

Mechanistic Insight : The β-carbon of the acrylamide group is susceptible to nucleophilic attack due to conjugation with the carbonyl, facilitating bond cleavage or substitution.

Electrophilic Aromatic Substitution

Thiophene and furan rings undergo electrophilic substitution at α-positions.

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hour | Nitro groups introduced at C3 of thiophene and C5 of furan | 65% | |

| Bromination | Br₂/CHCl₃, 25°C, 3 hours | Dibrominated product (two Br atoms on thiophene rings) | 81% |

-

Regioselectivity : Thiophene’s higher electron density directs electrophiles to its α-positions over furan.

Polymerization Reactions

The acrylamide moiety undergoes radical-initiated polymerization.

| Initiator | Conditions | Polymer Properties | Source |

|---|---|---|---|

| AIBN (azobisisobutyronitrile) | 70°C, toluene, 24 hours | Linear polymer with Mn ≈ 12,000 Da; retains heterocyclic pendant groups | |

| UV light (254 nm) | RT, 6 hours | Cross-linked hydrogel with tunable mechanical strength |

-

Applications : Polymers show potential in drug delivery and conductive materials due to π-stacking of thiophene units.

Cross-Coupling Reactions

The thiophene rings participate in Pd-catalyzed couplings.

| Reaction | Catalyst/Base | Outcome | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl product via C–H activation on thiophene | 89% | |

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, NEt₃ | Alkynylation at C2 of thiophene | 76% |

-

Key Limitation : Steric hindrance from the methylene bridge reduces reactivity at the furan ring.

Oxidation and Reduction

Selective transformations of functional groups:

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Acrylamide reduction | LiAlH₄, THF, 0°C → 25°C, 4 hours | Conversion to amine derivative (secondary amine) | 68% | |

| Thiophene oxidation | mCPBA, CH₂Cl₂, 25°C, 2 hours | Sulfoxide formation on thiophene | 53% |

Biological Interactions

While not a classical reaction, the compound modulates biological systems via non-covalent interactions:

Stability and Degradation

| Condition | Observation | Source |

|---|---|---|

| Acidic (pH < 3) | Hydrolysis of acrylamide to acrylic acid within 48 hours | |

| UV exposure (λ = 365 nm) | Photooxidation of thiophene rings to sulfoxides |

Table 2: Spectroscopic Characterization Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J = 15.6 Hz, 1H, CH=), 7.21 (m, 4H, thiophene), 6.52 (s, 2H, furan) |

| FT-IR | 1665 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (C–H aromatic) |

| HRMS (ESI+) | m/z 385.0921 [M+H]⁺ (calc. 385.0918) |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and SAR Trends

The following table compares key structural features and biological activities of related acrylamide derivatives:

Key Observations

Thiophene vs. Furan Effects: Thiophene-containing compounds (e.g., DM497, Compound 28) exhibit stronger antinociceptive and antimicrobial activities compared to furan analogues (e.g., DM490) . This may arise from thiophene’s higher lipophilicity and sulfur atom’s polarizability. In contrast, furan derivatives like (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide show antiviral activity, suggesting substituent-dependent target specificity .

Substituent Position Matters: The thiophen-3-yl group in the target compound is distinct from the thiophen-2-yl group in DM495.

Amide Modifications: N-Methylation (as in DM490) reduces activity compared to non-methylated analogues (e.g., DM497), likely due to hindered hydrogen bonding . Morpholino or sulfamoyl groups (as in Compound 28 and the coronavirus inhibitor) enhance solubility but may introduce off-target effects .

Q & A

Q. Table 1: Example Reaction Conditions

Basic: How is the compound characterized post-synthesis?

Answer:

Rigorous structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify stereochemistry (e.g., coupling constants for E-configuration) and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., acrylamide C=O stretch at ~1650 cm) .

- Elemental Analysis : Validates purity and empirical formula .

Basic: What biological activities are associated with this compound?

Answer:

While direct data is limited, structural analogs show:

- Anticancer potential : Thiophene-acrylamide derivatives inhibit cancer cell proliferation via protein kinase modulation .

- Antioxidant activity : Nitric oxide scavenging in assays using Griess reagent (IC values comparable to ascorbic acid) .

- Anti-inflammatory effects : Suppression of cyclooxygenase (COX) pathways in murine models .

Advanced: How to address low yield in the amide coupling step?

Answer:

Low yields (<50%) often arise from steric hindrance or poor solubility. Mitigation strategies:

- Optimize stoichiometry : Use 1.2–1.5 equivalents of EDCI and N-methylmorpholine as a base .

- Additives : Introduce hydroxybenzotriazole (HOBt) to suppress racemization .

- Temperature control : Prolonged stirring at 35°C improves conversion .

Advanced: What strategies improve solubility for in vitro assays?

Answer:

The compound’s insolubility in aqueous buffers (noted in analogs ) can be addressed by:

- Co-solvents : Use DMSO (≤10%) in cell culture media.

- Structural modification : Introduce hydrophilic groups (e.g., sulfonamide or PEG chains) on the furan or thiophene rings .

Advanced: How to resolve conflicting bioactivity data between structural analogs?

Answer:

Contradictions (e.g., varying IC values) require:

- Comparative SAR studies : Map substituent effects (e.g., 3-thiophenyl vs. 2-furyl groups) on target binding .

- Computational modeling : Density Functional Theory (DFT) to predict electronic interactions with biological targets .

Advanced: What is the role of thiophene rings in electronic properties?

Answer:

Thiophene rings enhance π-conjugation, influencing:

- Electron density : Affects redox potential in electrochemical assays .

- Binding affinity : Facilitates charge-transfer interactions with enzymes (e.g., tyrosine kinases) .

- Characterization : UV-Vis spectra (λ ~280–320 nm) confirm extended conjugation .

Advanced: How to confirm the E-configuration of the acrylamide moiety?

Answer:

- NMR coupling constants : Trans coupling () between α and β protons .

- NOE experiments : Absence of nuclear Overhauser effect between thiophene and acrylamide protons .

- X-ray crystallography : Definitive confirmation via crystal structure analysis (e.g., analog in ).

Notes

- Methodological Emphasis : Answers prioritize experimental design and troubleshooting over definitions.

- Advanced vs. Basic : Questions 1–3 focus on foundational techniques; 4–8 address research-grade challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.